molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3

Benzo[d]isoxazol-3-ylmethanamine

Cat. No. B1279938
M. Wt: 148.16 g/mol
InChI Key: NJPJEUXBRLCEDZ-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-3-ylmethanamine is a chemical compound that belongs to the class of organic compounds known as benzo[d]isoxazoles. These compounds are characterized by a fused benzene and isoxazole ring structure. Although the provided papers do not directly discuss Benzo[d]isoxazol-3-ylmethanamine, they do provide insights into the chemical properties and reactions of related benzo[d]isoxazole derivatives, which can be useful in understanding the behavior of Benzo[d]isoxazol-3-ylmethanamine.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives can involve various strategies, including gold-catalyzed cycloaddition reactions. For instance, benzo[d]isoxazoles have been found to act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . Additionally, benzo[d]isoxazoles can react with gold-carbene intermediates derived from propargyl esters to afford annulation products . These methods demonstrate the versatility of benzo[d]isoxazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be determined using various spectroscopic techniques and computational methods. Single-crystal X-ray diffraction is a powerful tool for obtaining the molecular geometry of these compounds . Density functional theory (DFT) calculations, such as those using the B3LYP method with different basis sets, can optimize the structure and provide theoretical insights into the vibrational modes, chemical shifts, and electronic transitions, which often show good consistency with experimental data .

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can participate in a range of chemical reactions. The gold-catalyzed cycloaddition reactions mentioned earlier are examples of the chemical reactivity of these compounds . The ability to form various annulation products through these reactions highlights the potential of benzo[d]isoxazole derivatives as building blocks for more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can be characterized by a combination of experimental and computational techniques. Spectroscopic methods such as FT-IR, NMR, UV-Vis, and MS provide detailed information about the functional groups and electronic structure of these compounds . Thermal analysis methods like TG/DTA can summarize the behavior of the material against temperature, indicating its stability and decomposition patterns . Computational studies, including DFT calculations and analyses of molecular electrostatic potential, help in understanding the electrophilic and nucleophilic regions on the molecular surface, which are important for predicting reactivity .

Scientific Research Applications

Role in Therapeutic Treatments

Benzo[d]isoxazol-3-ylmethanamine and its derivatives, particularly 1,2-benzisoxazoles, are significant in the preparation of biologically active compounds. The therapeutic applications of these compounds are quite extensive. They are a critical component in atypical antipsychotics such as risperidone, paliperidone, and iloperidone, as well as in anticonvulsants like zonisamide. The compound's involvement in the central nervous system (CNS) disorders treatments is evident, and its derivatives also play a role in kinase inhibitors. The continued use of benzisoxazoles in drug discovery and development highlights their integral role in pharmaceutical research (Uto, 2015).

Antipsychotic Potential

Risperidone, a benzisoxazol derivative, exemplifies the compound's potential in treating schizophrenia. This novel antipsychotic agent combines potent serotonin (5-HT2) and dopamine D2 receptor antagonism. Risperidone's lower incidence of extrapyramidal symptoms may indicate its preferential action on mesolimbic rather than nigrostriatal dopaminergic pathways. Studies suggest that risperidone has a faster onset of antipsychotic action and potentially greater efficacy against negative symptoms of schizophrenia compared to traditional treatments (Grant & Fitton, 1994).

Safety And Hazards

While specific safety and hazard information for “Benzo[d]isoxazol-3-ylmethanamine” is not available in the search results, it is generally recommended to handle laboratory chemicals with care, using appropriate personal protective equipment and following safety precautions .

Future Directions

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential biological activities .

properties

IUPAC Name

1,2-benzoxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPJEUXBRLCEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isoxazol-3-ylmethanamine

CAS RN

155204-08-3
Record name 1,2-benzoxazol-3-ylmethanamine
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